N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

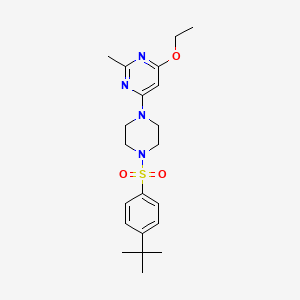

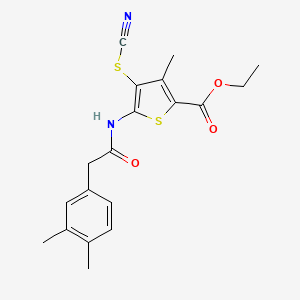

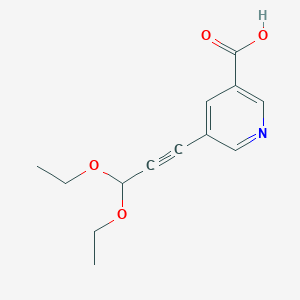

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features . It includes a furan ring, a pyrazine ring, and a chromene structure with a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the chromene and pyrazine rings . The furan ring could add some degree of non-planarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The furan ring could undergo electrophilic substitution or opening of the ring . The carboxamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antitubercular Activity

The synthesis and evaluation of chromenyl barbiturates and thiobarbiturates, analogs of 2-benzoyl-3-methyl-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes, have been explored for their antitubercular activities against Mycobacterium tuberculosis H37RV. Among these, a pyranochromene analog showed promising antitubercular activity superior to the standard antituberculosis drug, pyrazinamide, indicating its potential as a lead compound for further structural optimization for antitubercular applications (S. Vijaya Laxmi et al., 2011).

Synthesis and Transformations

Research has detailed the synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. These chemical processes involve reactions of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one, showing facile synthesis routes for producing a range of chromene-based compounds with potential for further chemical and biological applications (H. Rao & V. Tangeti, 2013).

Alkaloids from Actinomycete

The discovery of new alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111, including compounds with furan-2-yl pyrazine structures, has shown activity against the influenza A virus subtype H1N1. These findings highlight the potential of such compounds in developing new antiviral drugs (Pei-Pei Wang et al., 2014).

Supramolecular Effects

Studies on the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds have provided insights into the structural characteristics that influence the stability and interactions of these compounds. This research could inform the design of new materials with tailored properties for various applications (Maryam Rahmani et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

Compounds with a furan ring, like “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide”, are often involved in various biological activities . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the furan ring might influence the compound’s solubility and therefore its absorption and distribution in the body .

properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c23-18(13-10-12-4-1-2-5-15(12)26-19(13)24)22-11-14-17(21-8-7-20-14)16-6-3-9-25-16/h1-10H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWIRSUXVIADCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)

![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)

![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)

![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)